trimethylazanium;chloride

説明

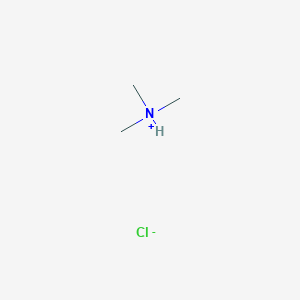

Trimethylazanium chloride, also known as trimethylamine hydrochloride, is a quaternary ammonium salt with the chemical formula (CH₃)₃N·HCl. It is a colorless, hygroscopic solid that is highly soluble in water and polar organic solvents. This compound is widely used in various chemical and industrial applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions: Trimethylazanium chloride can be synthesized through the reaction of trimethylamine with hydrochloric acid. The reaction is straightforward and typically carried out under ambient conditions:

(CH₃)₃N+HCl→

科学的研究の応用

Chemical Properties and Basic Information

Trimethylammonium chloride is a colorless, crystalline solid that is highly soluble in water. Its chemical formula is , and it serves as a precursor for many chemical reactions due to its quaternary ammonium structure.

Enzyme Activity Inhibition

TMAC has been shown to inhibit complex enzyme activity by forming complexes with enzymes, which can be utilized in biochemical research to study enzyme mechanisms and interactions .

Model System for Reaction Mechanisms

Researchers use TMAC as a model system for studying reaction mechanisms and structural analysis, particularly in the context of calcium pantothenate metabolism .

Electrochemical Impedance Spectroscopy (EIS)

TMAC enhances electrical conductivity across cell membranes, making it valuable in electrochemical impedance spectroscopy applications .

Animal Feed Additive

TMAC is widely used as an animal feed additive, particularly in poultry and livestock. It promotes growth and improves fat metabolism by acting as a methyl donor, enhancing amino acid utilization .

- Physiological Effects:

Plant Growth Regulation

The compound is also utilized as a plant growth regulator, known to affect the growth of various crops including cereal grains and ornamental plants like poinsettias .

Clinical Use

In clinical settings, TMAC has been investigated for its potential to treat fatty liver disease and cirrhosis by improving lipid metabolism . It acts as an endogenous agonist of sigma-1 receptors (Sig-1Rs), which are involved in various neuroprotective processes .

Chemical Manufacturing

TMAC is employed in the synthesis of various chemicals and serves as an intermediate in the production of other substances .

Cleaning Products

The compound is commonly found in laboratory chemicals, washing agents, and cleaning products due to its surfactant properties .

| Application Area | Specific Uses |

|---|---|

| Scientific Research | Enzyme inhibition, reaction mechanism studies |

| Agriculture | Animal feed additive, plant growth regulator |

| Health Services | Treatment for fatty liver disease |

| Industrial | Chemical manufacturing, cleaning products |

Growth Promotion in Poultry

A study conducted in Japan indicated that 98% of TMAC usage was as a feed additive for chickens, significantly improving growth rates and egg production metrics compared to control groups .

Plant Growth Regulation

Research on the application of TMAC on azaleas demonstrated its effectiveness as a dwarfing agent, leading to improved plant morphology and reduced height without compromising overall health .

特性

IUPAC Name |

trimethylazanium;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N.ClH/c1-4(2)3;/h1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYJELPVAFJOGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH+](C)C.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75-50-3 (Parent) | |

| Record name | Trimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

95.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

593-81-7 | |

| Record name | Trimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=593-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanamine, N,N-dimethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。